Tert-butyl 3-(6-aminopyrimidin-4-yl)oxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(6-aminopyrimidin-4-yl)oxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H20N4O3 It is a derivative of pyrrolidine and pyrimidine, featuring an aminopyrimidine moiety linked to a pyrrolidine ring through an oxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(6-aminopyrimidin-4-yl)oxypyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl pyrrolidine-1-carboxylate and 6-aminopyrimidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used.
Catalysts and Reagents: Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Purification: The product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(6-aminopyrimidin-4-yl)oxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Tert-butyl 3-(6-aminopyrimidin-4-yl)oxypyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(6-aminopyrimidin-4-yl)oxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds with active site residues, while the pyrrolidine ring provides structural stability. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-(6-aminopyrimidin-4-yl)oxypyrrolidine-1-carboxylate is unique due to its specific structural features, such as the oxy bridge linking the pyrrolidine and aminopyrimidine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 3-(6-aminopyrimidin-4-yl)oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)17-5-4-9(7-17)19-11-6-10(14)15-8-16-11/h6,8-9H,4-5,7H2,1-3H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIWTLDPCHMCFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=NC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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